1-Propyl-1,2,3-benzotriazole-5-carbonitrile
Overview
Description
1-Propyl-1,2,3-benzotriazole-5-carbonitrile is an organic compound with the molecular formula C10H10N4. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields such as corrosion inhibition and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3-benzotriazole-5-carbonitrile can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
1-Propyl-1,2,3-benzotriazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the cyano group can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .
Comparison with Similar Compounds
- 1-Methyl-1,2,3-benzotriazole-5-carbonitrile
- 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile
- 1-Butyl-1,2,3-benzotriazole-5-carbonitrile
Comparison: 1-Propyl-1,2,3-benzotriazole-5-carbonitrile is unique due to its specific propyl group, which influences its physical and chemical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications .
Properties
IUPAC Name |
1-propylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-5-14-10-4-3-8(7-11)6-9(10)12-13-14/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCOKXDIAHJTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C#N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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